(R)-6-(2-methylpiperazin-1-yl)-2-(2-(2-(trifluoromethyl)phenoxy)ethyl)pyridazin-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL570274 typically involves multi-step organic reactions. The exact synthetic route can vary, but it often includes the following steps:
Formation of the Core Structure: This step involves the construction of the core molecular framework through reactions such as cyclization or condensation.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This can include reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of CHEMBL570274 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
CHEMBL570274 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CHEMBL570274 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which CHEMBL570274 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
CHEMBL123456: Another bioactive molecule with similar structural features but different functional groups.
CHEMBL789012: Shares a similar core structure but has distinct biological activities.
Uniqueness
CHEMBL570274 is unique due to its specific combination of functional groups and its particular bioactivity profile. This makes it a valuable compound for targeted research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C18H21F3N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[(2R)-2-methylpiperazin-1-yl]-2-[2-[2-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C18H21F3N4O2/c1-13-12-22-8-9-24(13)16-6-7-17(26)25(23-16)10-11-27-15-5-3-2-4-14(15)18(19,20)21/h2-7,13,22H,8-12H2,1H3/t13-/m1/s1 |
InChI Key |
RUBIIBKQQMGNHO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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